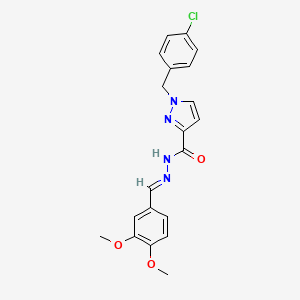

1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide, typically involves the cyclocondensation of hydrazides with appropriate aldehydes or ketones. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized by various spectroscopic methods, including FT-IR, NMR, and ESI-MS, alongside single-crystal X-ray diffraction to confirm the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through single-crystal X-ray diffraction. The structure elucidation allows for the determination of the compound's configuration, bond lengths, angles, and overall conformation. For example, the study by Karrouchi et al. (2021) used X-ray diffraction to confirm the (E)-configuration of the hydrazonoic group in E-MBPC, which is a compound structurally similar to 1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide.

Chemical Reactions and Properties

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These compounds may exhibit nucleophilic and electrophilic sites, facilitating reactions with other chemical entities. The nucleophilic sites are often located on the oxygen and nitrogen atoms, while electrophilic sites can be found on the hydrazone bonds. The stability and reactivity of these compounds can be analyzed through NBO calculations and frontier orbital studies, as demonstrated in the synthesis and analysis of E-MBPC (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of 1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide can be inferred from studies on similar compounds. These properties include solubility, melting point, and crystalline structure. The solvation energy and dipole moment in different media can provide insights into the compound's solubility and interaction with solvents, as seen in the study of E-MBPC (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be assessed through theoretical calculations and experimental data. For pyrazole derivatives, NBO analysis helps understand the stability arising from hyper-conjugative interactions and charge delocalization. The mapping of MEP surfaces can reveal nucleophilic and electrophilic sites, providing insights into potential chemical reactions and interactions (Karrouchi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including those similar to "1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide," involves various spectroscopic techniques for characterization. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction. Theoretical structures were optimized using hybrid B3LYP/6-311++G** calculations, highlighting the importance of dipole moments and solvation energy in understanding the compound's behavior in solution. Additionally, molecular docking studies suggested potential anti-diabetic properties (Karrouchi et al., 2021).

Molecular Docking and Biological Evaluation

Molecular docking studies play a crucial role in identifying potential biological activities of compounds. For instance, docking results for certain pyrazole derivatives indicated their potential as anti-diabetic agents by revealing how these compounds could be designed to inhibit specific proteins involved in diabetes. Such studies are pivotal in drug discovery, offering insights into the molecular interactions between compounds and biological targets (Karrouchi et al., 2021).

Antioxidant and Antitumor Activities

Compounds derived from carbohydrazide have been investigated for their antioxidant and antitumor activities. For instance, certain aromatic C-nucleoside derivatives demonstrated potent antioxidant and antitumor activities, highlighting the potential therapeutic applications of these compounds in managing oxidative stress and cancer (El Sadek et al., 2014).

Corrosion Inhibition

Pyrazole derivatives have also been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This application is critical in industrial settings where metal corrosion can lead to significant material and financial losses. The efficacy of these compounds as corrosion inhibitors underscores the versatility of pyrazole derivatives in both biological and industrial applications (Paul et al., 2020).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-27-18-8-5-15(11-19(18)28-2)12-22-23-20(26)17-9-10-25(24-17)13-14-3-6-16(21)7-4-14/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLRXOBLGCOCHB-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)

![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)

![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)

![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)